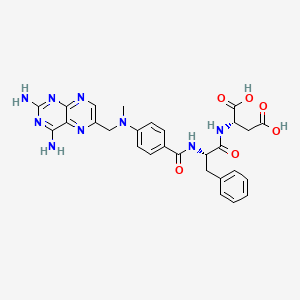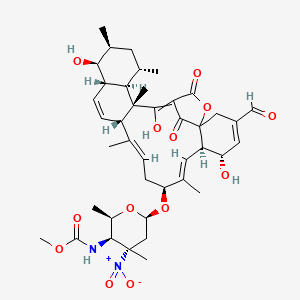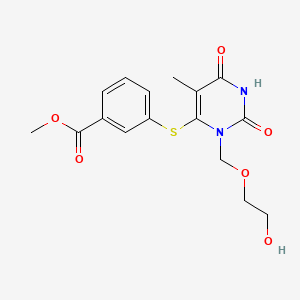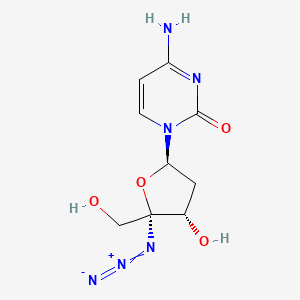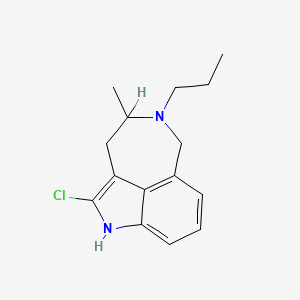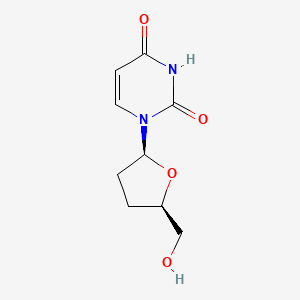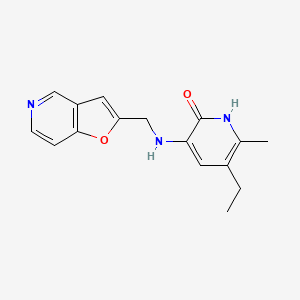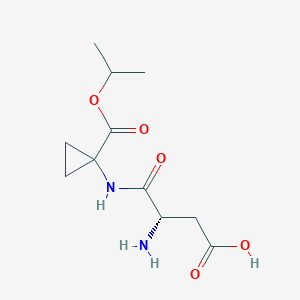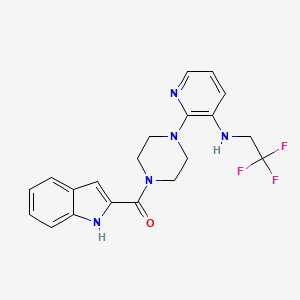
2,6-diNH2-2'F-ddP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine, commonly referred to as 2,6-diNH2-2’F-ddP, is a synthetic nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Amination: Introduction of amino groups at the 2 and 6 positions of the adenine base.
Industrial Production Methods
Industrial production of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated analogs.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-2’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diamino-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 2’ position.
2,6-Diamino-2’-fluoro-2’,3’-dideoxycytidine: Contains a cytosine base instead of adenine.
2,6-Diamino-2’-fluoro-2’,3’-dideoxyguanosine: Contains a guanine base instead of adenine.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2,6-diamino-2’-fluoro-2’,3’-dideoxyadenosine enhances its stability and alters its interaction with biological targets, making it unique compared to other similar compounds.
Eigenschaften
CAS-Nummer |
123318-81-0 |
|---|---|
Molekularformel |
C10H13FN6O2 |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
[(2S,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h3-5,9,18H,1-2H2,(H4,12,13,15,16)/t4-,5-,9+/m0/s1 |
InChI-Schlüssel |
PHDRWZXWRBXBOC-DQSPEZDDSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
Kanonische SMILES |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)N)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


